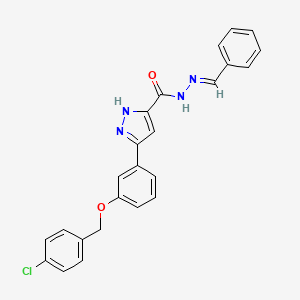

![molecular formula C23H18BrClN4O2S B12051088 N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 476484-46-5](/img/structure/B12051088.png)

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

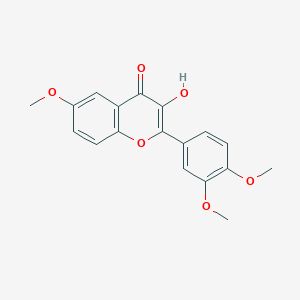

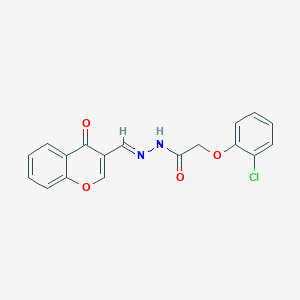

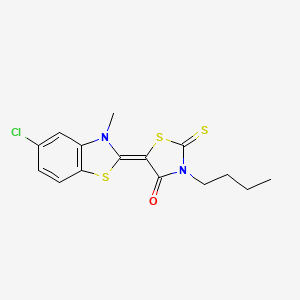

N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un complejo compuesto orgánico que presenta una combinación de grupos bromofenil, clorofenil, metoxifenil y triazolil

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente involucra múltiples pasos:

Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.

Introducción del grupo bromofenil: Este paso involucra la bromación de un anillo fenilo, que se puede lograr utilizando bromo o N-bromosuccinimida (NBS) en condiciones controladas.

Adición de los grupos clorofenil y metoxifenil: Estos grupos se pueden introducir a través de reacciones de sustitución nucleofílica, a menudo utilizando derivados de benceno clorados y metoxilados.

Ensamblaje final: El paso final involucra la unión del anillo de triazol con los grupos bromofenil, clorofenil y metoxifenil a través de una serie de reacciones de condensación y sustitución.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como la recristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar usando agentes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: La reducción se puede lograr utilizando reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Los átomos de bromo y cloro en el compuesto se pueden sustituir con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o básico.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Metóxido de sodio en metanol para la sustitución nucleofílica.

Principales productos

Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.

Reducción: Formación de alcoholes o aminas correspondientes.

Sustitución: Formación de derivados con diferentes grupos funcionales que reemplazan el bromo o el cloro.

Aplicaciones en investigación científica

N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones en investigación científica:

Química medicinal: Posible uso como farmacóforo en el diseño de fármacos debido a su estructura compleja y grupos funcionales.

Estudios biológicos: Investigación de su actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.

Ciencia de los materiales: Uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Aplicaciones Científicas De Investigación

N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

El mecanismo de acción de N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos. El anillo de triazol y los grupos fenilo pueden interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de las vías biológicas. Los objetivos y vías moleculares exactos dependerían de la aplicación específica y requerirían más investigación.

Comparación Con Compuestos Similares

Compuestos similares

- N-(4-bromofenil)-3-fenilacrilamida

- 4,4’-((4-bromofenil)azanediyl)dibenzaldehído

Singularidad

N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a su combinación de grupos bromofenil, clorofenil, metoxifenil y triazolil, que confieren propiedades químicas y biológicas específicas no encontradas en análogos más simples.

Este artículo detallado proporciona una descripción general completa de N-(3-bromofenil)-2-{[4-(4-clorofenil)-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida, que cubre su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares

Propiedades

Número CAS |

476484-46-5 |

|---|---|

Fórmula molecular |

C23H18BrClN4O2S |

Peso molecular |

529.8 g/mol |

Nombre IUPAC |

N-(3-bromophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C23H18BrClN4O2S/c1-31-20-11-5-15(6-12-20)22-27-28-23(29(22)19-9-7-17(25)8-10-19)32-14-21(30)26-18-4-2-3-16(24)13-18/h2-13H,14H2,1H3,(H,26,30) |

Clave InChI |

OODJCUOXCOGYQH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

![[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)

![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)